Alniditan

描述

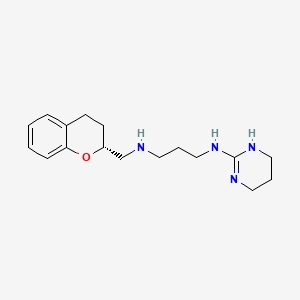

阿尼地坦是一种化学化合物,以其作为 5-羟色胺 1D 受体激动剂的作用而闻名。它主要用于预防偏头痛。 在结构上,它是一种苯并吡喃衍生物,这使其区别于其他偏头痛治疗方法,这些方法通常包含存在于血清素中的吲哚核 .

准备方法

合成路线和反应条件

阿尼地坦的合成涉及几个关键步骤:

苯酚烷基化: 苯酚与 2-溴丁内酯烷基化形成醚。

氧化: 使用三氧化铬氧化醚,生成取代的琥珀酸酐。

酰化: 酸酐在多磷酸的作用下进行酰化,形成苯并吡喃酮环。

还原: 酮被选择性还原,通常通过转化为二硫杂环戊烷,然后进行莫辛戈还原。

还原成醛: 羧酸通过依次转化为酰氯然后氢化还原成醛。

还原胺化: 醛在苄胺存在下进行还原胺化。

迈克尔加成: 产物中的氨基与丙烯腈反应,导致 1,4-加成。

腈还原: 腈被还原形成二胺。

最终反应: 二胺与四氢嘧啶氯化物反应,生成阿尼地坦.

工业生产方法

阿尼地坦的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高效催化剂、优化反应条件和纯化技术,以确保高产率和纯度。

化学反应分析

Alkylation of Phenol

Phenol undergoes alkylation with 2-bromobutyrolactone to form an ether intermediate (3 ). This step introduces the butyrolactone moiety, which serves as a precursor for subsequent functionalization.

Oxidation to Succinic Anhydride

The ether (3 ) is oxidized using chromium trioxide to yield a substituted succinic anhydride (4 ). This oxidation step establishes a carboxylic acid group, critical for later acylation and ring formation.

Formation of Benzopyranone

Treatment of the anhydride (4 ) with polyphosphoric acid induces acylation and cyclization, forming the benzopyranone ring (5 ). This reaction is pivotal, as the benzopyran framework is central to Alniditan’s structure and activity.

Reduction of the Ketone

The ketone in benzopyranone (5 ) is selectively reduced via conversion to a dithiolane followed by Mozingo reduction , yielding a secondary alcohol (6 ). This step introduces the hydroxyl group necessary for further functionalization.

Reduction of Carboxylic Acid to Aldehyde

The carboxylic acid group is converted to an aldehyde (7 ) through successive steps:

-

Acid chloride formation (via reaction with thionyl chloride or similar reagents).

-

Hydrogenation in the presence of thiophene.

This sequence enables the introduction of a reactive aldehyde group for subsequent reductive amination.

Reductive Amination

The aldehyde (7 ) undergoes reductive amination with benzylamine , facilitated by a reducing agent (e.g., sodium cyanoborohydride or hydrogenation), forming a secondary amine (8 ). This step establishes the amine functionality critical for receptor binding.

Michael Addition with Acrylonitrile

The amine (8 ) reacts with acrylonitrile in a Michael addition to form a 1,4-adduct (9 ). The nitrile group is then reduced to a diamine (10 ) via hydrogenation or other methods (e.g., catalytic hydrogenation with Raney nickel).

Final Reaction with Tetrahydropyrimidine Chloride

The diamine (10 ) reacts with tetrahydropyrimidine chloride (11 ), synthesized from trimethylene urea and phosphorus oxychloride, to form this compound (12 ). This displacement reaction finalizes the structure by introducing the tetrahydropyrimidine moiety, essential for 5-HT₁D receptor agonism.

Research Findings and Structural Insights

-

Structural Basis for Activity : this compound’s benzopyran core and tetrahydropyrimidine substituent enable selective binding to 5-HT₁D receptors, distinguishing it from indole-based triptans like sumatriptan .

-

Synthesis Complexity : The pathway involves multiple functional group transformations, including oxidation, acylation, reduction, and amine alkylation, highlighting the precision required in its production .

-

Clinical Relevance : While the synthesis details are foundational, this compound’s efficacy in migraine treatment stems from its receptor agonism, as demonstrated in clinical trials where it showed promise in reducing headache severity .

科学研究应用

Acute Treatment of Migraine

Alniditan has been extensively studied for its efficacy in treating acute migraine attacks. A pivotal study demonstrated that subcutaneous administration of this compound (1.4 mg) resulted in complete relief from headache in 72% of patients within two hours, significantly outperforming placebo (39%) and showing advantages over sumatriptan (6 mg) in terms of headache recurrence and associated symptoms such as nausea and photophobia .

Table 1: Efficacy Comparison of this compound vs. Sumatriptan

| Treatment | Complete Relief (%) | Headache Recurrence (%) | Nausea Relief (%) |

|---|---|---|---|

| This compound 1.4 mg | 72 | 16 | Improved |

| Sumatriptan 6 mg | Not specified | Higher than this compound | Not specified |

| Placebo | 39 | N/A | N/A |

Intranasal Administration

A study focusing on intranasal this compound (2 mg) showed significant efficacy within one hour post-administration, providing an alternative route for patients who may prefer non-injection methods . This formulation demonstrates rapid absorption and onset of action, making it suitable for acute migraine management.

Pharmacokinetics

This compound exhibits a rapid absorption profile when administered subcutaneously, with peak plasma concentrations reached within approximately 15 minutes . The pharmacokinetic parameters indicate that this compound's efficacy is closely linked to its absorption characteristics, which facilitate quick therapeutic action during acute migraine episodes.

Table 2: Pharmacokinetic Profile of this compound

| Administration Route | Time to Peak Concentration | Half-Life (hours) |

|---|---|---|

| Subcutaneous | ~15 minutes | ~3-4 |

| Intranasal | ~30 minutes | ~3-4 |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common adverse effects include head pressure, paraesthesia, and hot flushes; however, these were generally well-tolerated by patients . Importantly, no clinically relevant cardiovascular effects were observed during trials.

Case Studies and Clinical Trials

Several case studies have highlighted the effectiveness and safety of this compound in diverse patient populations:

- Case Study 1 : In a randomized controlled trial involving patients with moderate to severe migraines, this compound demonstrated superior efficacy compared to placebo in achieving pain relief within two hours.

- Case Study 2 : An open-label study evaluated the long-term use of intranasal this compound for recurrent migraines, showing sustained efficacy and patient satisfaction over six months.

作用机制

阿尼地坦通过作为 5-羟色胺 1D 受体激动剂发挥作用。它与这些受体结合,抑制促炎神经肽的释放并减少大脑的血管扩张。这种作用有助于缓解偏头痛症状。 分子靶标包括 5-羟色胺 1D α、5-羟色胺 1D β 和 5-羟色胺 1A 受体 .

相似化合物的比较

类似化合物

舒马曲坦: 另一种用于治疗偏头痛的 5-羟色胺受体激动剂。

二氢麦角碱: 一种麦角生物碱,具有更广泛的受体谱,包括肾上腺素能和多巴胺能受体。

独特性

阿尼地坦的独特性在于其苯并吡喃结构,它不同于许多其他偏头痛治疗方法中发现的吲哚核。 与舒马曲坦相比,它在 5-羟色胺 1D 受体上的效力也更高 .

生物活性

Alniditan, a potent agonist of the 5-HT1B and 5-HT1D serotonin receptors, has emerged as a significant compound in the acute treatment of migraine attacks. Its distinct mechanism of action differentiates it from other triptans, making it a valuable option for patients experiencing moderate to severe migraines. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its efficacy and safety profile.

This compound primarily functions as an agonist for the 5-HT1B and 5-HT1D receptors. These receptors are located in cranial blood vessels and the central nervous system, playing crucial roles in modulating vascular tone and neuronal excitability.

Receptor Affinity

- 5-HT1B Receptor : IC50 = 1.7 nM

- 5-HT1D Receptor : IC50 = 1.3 nM

- Other Receptors : Minimal affinity observed for other serotonin receptor subtypes .

Randomized Controlled Trials

A notable clinical trial assessed this compound's effectiveness in treating acute migraine attacks. The study involved multiple doses administered subcutaneously to patients with moderate to severe migraines.

Study Design

- Participants : 211 patients with moderate to severe migraine

- Doses : 0.8 mg (n=44), 1.0 mg (n=42), 1.2 mg (n=46), and 1.4 mg (n=39)

- Placebo Group : 41 participants

Results

- Headache Relief :

- 83% of patients receiving 1.2 mg reported headache relief at 2 hours.

- Complete relief was achieved in 72% of those receiving the highest dose (1.4 mg) compared to only 39% in the placebo group (p < 0.002).

- Time to Relief :

- Patients experienced relief significantly faster with higher doses; for instance, 25% responded within 15 minutes at the 1.4 mg dose.

- Recurrence Rate :

Associated Symptoms

This compound also demonstrated effectiveness in alleviating associated migraine symptoms such as nausea, photophobia, and phonophobia, further enhancing its therapeutic profile .

Case Study Overview

A series of case studies highlighted this compound's application in real-world settings, showcasing its effectiveness across diverse patient populations.

Case Study Highlights

- Patient A : A 35-year-old female with chronic migraines reported significant improvement after using this compound during acute attacks, noting reduced frequency of headaches.

- Patient B : A male patient with a history of triptan intolerance found this compound effective without experiencing common side effects associated with other medications.

These cases underline this compound's potential as a well-tolerated alternative for patients with specific needs .

Adverse Effects

This compound is generally well-tolerated, with side effects being mild and transient. Commonly reported adverse effects include:

- Dizziness

- Fatigue

- Nausea

The safety profile appears favorable when compared to traditional triptans, which often present more severe side effects .

属性

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSXOXCYXPQXMF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870005 | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152317-89-0 | |

| Record name | Alniditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alniditan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALNIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。